molecular formula C6H4BrClS B3032821 2-Bromo-4-chlorobenzenethiol CAS No. 54404-01-2

2-Bromo-4-chlorobenzenethiol

Cat. No.: B3032821
CAS No.: 54404-01-2
M. Wt: 223.52 g/mol
InChI Key: DOENFIYZEDUWRR-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobenzenethiol: is an organosulfur compound with the molecular formula C6H4BrClS . It is a derivative of benzenethiol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chlorobenzenethiol typically involves the halogenation of benzenethiol. One common method is the bromination of 4-chlorobenzenethiol using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Bromo-4-chlorobenzenethiol can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide. Reducing agents like sodium borohydride are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Bromo-4-chlorobenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated thiols on cellular processes. It can act as a probe to investigate the role of thiol groups in enzymatic reactions and protein functions .

Medicine: Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The halogen atoms (bromine and chlorine) enhance the compound’s reactivity and specificity towards certain biological targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Bromo-4-chlorothiophenol
  • 2-Bromo-4-chlorobenzene-1-thiol
  • 4-Chlorobenzenethiol

Comparison: 2-Bromo-4-chlorobenzenethiol is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of applications in synthesis and research .

Properties

IUPAC Name

2-bromo-4-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOENFIYZEDUWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618389
Record name 2-Bromo-4-chlorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54404-01-2
Record name 2-Bromo-4-chlorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-chlorobenzene disulfide (3.8 g, 8.5 mmol) in THF (30 mL) was treated with NaBH4 (0.83 g, 22.0 mmol). The mixture was refluxed for a while and treated with MeOH (2 mL); heating was resumed for 0.5 hours. Mixture was cooled to 23° C., acidified with HCl (3N) and extracted with Et2O. The Et2O extracts were dried over MgSO4, filtered, and the filtrate was concentrated in vacuo to afford the title compound which was used without further purification.
Name
2-bromo-4-chlorobenzene disulfide
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2-Bromo-4-chlorobenzenethiol
Reactant of Route 5
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Reactant of Route 6
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